molecular formula C18H30ClNO3 B000898 Levobetaxolol hydrochloride CAS No. 116209-55-3

Levobetaxolol hydrochloride

Cat. No.: B000898
CAS No.: 116209-55-3
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-LMOVPXPDSA-N
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Description

Levobetaxolol Hydrochloride is the hydrochloride salt form of levobetaxolol, the S-isomer of the -selective beta-1 adrenergic receptor antagonist betaxolol with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, levobetaxolol reduces aqueous humor secretion and lowers the intraocular pressure (IOP).

Scientific Research Applications

  • Neuroprotective Agent for Retinopathy : Levobetaxolol has shown potential as a neuroprotective agent. It can protect retinal function and thicken retinal layers in models of photic-induced retinopathy, suggesting its effectiveness in treating retinopathies (Agarwal et al., 2002).

  • Mucoadhesive Ophthalmic Drug Delivery System : A study developed a new ophthalmic drug delivery system using partially neutralized poly(acrylic acid) combined with levobetaxolol for glaucoma treatment. This system demonstrates its application in enhancing drug delivery in ocular conditions (Lele & Hoffman, 2000).

  • Comparison with Timolol in Glaucoma Treatment : Levobetaxolol may be more effective than timolol as a neuroprotectant in glaucoma treatment. This effectiveness is attributed to its greater ability to block sodium and calcium influx (Osborne et al., 2004).

  • Lowering Intraocular Pressure (IOP) : Levobetaxolol has been found effective in lowering IOP in the eye, showing a higher affinity for beta1 receptors than beta2. This makes it a potential treatment for ocular hypertension (Sharif et al., 2001).

  • Treatment of Chronic Open-Angle Glaucoma and Ocular Hypertension : Levobetaxolol reduces intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. It is noted for its potential neuroprotective activity and improved ocular tolerance (Quaranta, Turano, & Pizzolante, 2007).

  • Efficacy in Pediatric Glaucomas : In a study comparing brinzolamide and levobetaxolol for pediatric glaucoma, levobetaxolol was found to be more effective, especially in primary congenital glaucoma (Whitson et al., 2008).

  • Ion-Selective Electrodes and Drug Delivery : Levobetaxolol has been incorporated into poly(acrylic acid) nanoparticles for ocular applications, showing stable release and long-term stability, which is important for sustained drug delivery (De & Hoffman, 2001).

  • Binding Affinities at Beta-Adrenoceptors : Levobetaxolol, along with other beta-blockers, has shown high affinities and selectivities at endogenous guinea pig beta-adrenoceptors, indicating its therapeutic potential for ocular hypotension (Sharif & Xu, 2004).

Safety and Hazards

Levobetaxolol hydrochloride should be handled with care to avoid contact with skin and eyes . It should be stored in a sealed container, away from moisture . Adverse effects may include eye pain, swelling, discharge, vision changes, and others .

Biochemical Analysis

Biochemical Properties

Levobetaxolol hydrochloride is a selective β1 adrenergic receptor antagonist . It acts to lower intraocular pressure by reducing the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Cellular Effects

This compound, when applied topically, reduces intra-ocular pressure (IOP) by 16-23% depending on time of day and the individual . It also has neuroprotective effects . This compound has fewer cardiovascular side effects than other beta blockers .

Molecular Mechanism

It is thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Temporal Effects in Laboratory Settings

Experimental and clinical studies have demonstrated the effects of this compound on ocular hemodynamics and visual field . Unlike the initially manufactured 0.5% ophthalmic solution, this compound is suspended in a different delivery vehicle in this compound ophthalmic suspension, to increase the ocular tolerance and allow a similarity of effect with a 2-fold reduced concentration (0.25%) .

Dosage Effects in Animal Models

In an animal in vivo model, this compound was more potent than dextrobetaxolol in reducing IOP by a maximum of 25.9 ± 3.2%, whereas the same dose of dextrobetaxolol reduced IOP by 15.5 ± 3.6% .

Metabolic Pathways

It is known that it selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle .

Transport and Distribution

This compound is applied topically to the eye but some does reach systemic circulation with a Tmax of 3 h .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with β1 adrenergic receptors, which are typically located on the cell membrane .

Properties

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151321
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116209-55-3
Record name Levobetaxolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The oil obtained in Example 1 (179 grams) was dissolved in 400 mL of isopropylamine. After the reaction solution was refluxed for 2 days, the isopropylamine was distilled off and the residue was dissolved in 200 mL of toluene. The toluene was removed by vacuum distillation to give 222 grams of 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-isopropylamino-propane-2-ol (Betaxolol free base) which was used for the preparation of the hydrochloride salt without additional purification. The Betaxolol free base was dissolved in 300 mL of toluene containg 20 mL of isopropanol. A stream of hydrogen chloride gas was passed through the above solution at 0° C. until the reaction mixture pH was less than 3.0. The solvent was removed by vacuum distillation, and the residue was crystallized from 400 mL of acetone to give 102 grams (99% pure) of Betaxolol hydrochloride.
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Synthesis routes and methods II

Procedure details

Timolol maleate powder was from Merck, Sharp and Dohme (West Point, Pa.) and was dissolved in 0.5% polysorbate 80 in normal saline with 0.01% benzalkonium chloride (40 mg/ml, and 20 mg/ml, respectively). Betaxolol hydrochloride (Betoptic; Alcon, Fort Worth, Tex.) at a concentration of 0.5% (5 mg/ml) and levobunalol hydrochloride (Betagan; Allergan, Irvine, Calif.) at a concentration of 0.5% (5 mg/ml), were obtained from the pharmacy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Levobetaxolol hydrochloride work to reduce intraocular pressure?

A1: this compound is a cardioselective β-blocker. While its exact mechanism for reducing intraocular pressure (IOP) is not fully elucidated, it's believed to primarily act by decreasing aqueous humor production in the ciliary body. []

Q2: What analytical methods are commonly used to determine the purity and quantify this compound?

A2: Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of this compound and its related substances. This method provides good separation and quantification with a UV detector at 274 nm. [] Additionally, Normal Phase chiral HPLC has been successfully employed to separate the enantiomers of Betaxolol hydrochloride, utilizing chiral columns like Daicel OJ-H and OD-H. []

Q3: Are there any known drug delivery systems designed specifically for this compound in the treatment of glaucoma?

A3: Yes, researchers have developed a mucoadhesive ophthalmic drug delivery system utilizing insoluble ionic complexes of polyacrylic acid (PAA) and this compound. This system aims to enhance drug residence time on the ocular surface and potentially improve therapeutic outcomes. []

Q4: Has this compound demonstrated any potential beyond its IOP-lowering effects in glaucoma treatment?

A4: Some studies suggest that this compound may have neuroprotective properties. Its ability to block sodium and calcium influx, potentially protecting retinal ganglion cells from damage, is an area of ongoing research. []

Q5: What is the stability profile of this compound, and are there formulations designed to enhance its stability?

A5: this compound in its 0.25% ophthalmic suspension formulation, which utilizes a different delivery vehicle compared to the initial 0.5% solution, has demonstrated good stability. This formulation was specifically designed to improve ocular tolerance while maintaining efficacy. [] Additionally, research on the optical purity of this compound under stress conditions (high temperature, humidity, and light) indicated stability for at least 10 days. []

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